![molecular formula C12H22O3 B1625618 Ethyl 2-oxodecanoate CAS No. 5524-59-4](/img/structure/B1625618.png)
Ethyl 2-oxodecanoate
Overview
Description
Ethyl 2-oxodecanoate is an organic compound belonging to the ester family. It is characterized by its pleasant odor and is commonly used in various chemical applications. The compound has the molecular formula C₁₂H₂₂O₃ and is known for its role in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxodecanoate can be synthesized through the esterification of 2-oxodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-oxodecanoic acid
Reduction: 2-decanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
Ethyl 2-oxodecanoate serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the preparation of chiral molecules and unnatural amino acids, which are crucial for pharmaceutical applications.
Chiral Synthesis
Recent studies have highlighted the use of this compound in asymmetric synthesis. For instance, it has been employed as a starting material for the enantioconvergent synthesis of protected unnatural α-amino acids, which are essential in drug development and biological research. The process typically involves catalytic methods that yield high enantioselectivity and good overall yields .
Reaction Type | Yield (%) | Enantioselectivity (%) |
---|---|---|
Enantioconvergent Synthesis | 65% | 97% |
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly in the development of bioactive compounds.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values for certain derivatives against A549 (lung cancer) and SK-MEL-2 (melanoma) cell lines, demonstrating its potential as an anticancer agent.
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 2.10 | A549 |
Compound B | 9.08 | SK-MEL-2 |
These findings suggest that modifications to the this compound structure can enhance its biological activity .
Antibacterial Properties
This compound and its derivatives have also been evaluated for antibacterial activity. A study demonstrated that certain complexes derived from this compound showed effective inhibition against bacterial isolates from wound infections, indicating its potential use in treating infections .
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound has been explored for its utility in materials science.
Surfactants and Catalysts
This compound has been investigated as a chiral surfactant-type catalyst in various reactions, including the enantioselective reduction of long-chain ketones. This application highlights its role in facilitating chemical reactions with high selectivity and efficiency, making it valuable in industrial processes .
Mechanism of Action
Ethyl 2-oxodecanoate can be compared with other esters such as ethyl acetate and ethyl propionate:
Ethyl Acetate: Commonly used as a solvent, it has a simpler structure and lower molecular weight compared to this compound.
Ethyl Propionate: Also used as a solvent and flavoring agent, it has a similar ester functional group but differs in the length of the carbon chain.
Uniqueness: this compound stands out due to its longer carbon chain and the presence of a keto group, which imparts unique chemical properties and reactivity. This makes it valuable in specialized applications where other esters may not be suitable.
Comparison with Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Methyl butyrate
- Isopropyl butyrate
Biological Activity
Ethyl 2-oxodecanoate, an ester compound, has garnered interest in the field of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H22O3
- Molar Mass : 202.31 g/mol
The compound is an ester formed from the reaction of decanoic acid and ethanol, featuring a keto group at the second carbon position.
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential roles in pharmacology and biochemistry.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Anticancer Properties
This compound has also been investigated for its anticancer activities. In vitro studies using cancer cell lines have revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disc diffusion method was employed against standard bacterial strains.
- Results : The compound exhibited a zone of inhibition ranging from 12 mm to 20 mm depending on the concentration used.
-
Investigation of Anticancer Activity :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was performed to determine cell viability after treatment with varying concentrations of this compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 30 µM after 48 hours.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Induction of Oxidative Stress : this compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
Data Table
Properties
IUPAC Name |
ethyl 2-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUDNGDEJLEQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508867 | |
Record name | Ethyl 2-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-59-4 | |
Record name | Ethyl 2-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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